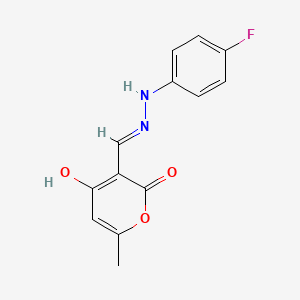

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone

Description

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Properties

IUPAC Name |

3-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTKKPWBRLUSME-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone typically involves a multistep process. One common method is the reaction of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 4-fluorophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of hydrazones can inhibit the growth of various bacteria and fungi. In particular, compounds with electron-withdrawing groups have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogenic fungi .

Case Study: Antimicrobial Screening

A comprehensive screening of hydrazone derivatives revealed that those containing electron-withdrawing groups displayed superior antimicrobial activity. For example, a derivative structurally similar to the target compound showed inhibition zones of up to 19 mm against Pseudomonas aeruginosa . This suggests that the incorporation of specific substituents on the phenyl ring can significantly enhance the biological activity of hydrazones.

Antioxidant Properties

Antioxidant Activity Evaluation

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. Compounds in this class have shown promising results in scavenging free radicals, which are implicated in oxidative stress and related diseases .

Case Study: Structure-Antioxidant Activity Relationship

A study focused on related hydrazone compounds demonstrated a clear relationship between molecular structure and antioxidant activity. Modifications to the hydrazone moiety significantly influenced the radical scavenging ability, highlighting the importance of structural optimization for enhancing antioxidant efficacy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde: A precursor in the synthesis of the target compound.

N-(4-fluorophenyl)hydrazine: Another precursor used in the synthesis.

Hydrazones: A class of compounds with similar structural features and reactivity.

Uniqueness

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone is a hydrazone derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is synthesized through the reaction of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 4-fluorophenylhydrazine, resulting in a structure that may interact with various biological targets.

The molecular formula for this compound is with a molecular weight of approximately 258.27 g/mol. The compound's structure includes a hydrazone functional group, which is known for its reactivity and ability to form stable complexes with metal ions, potentially leading to various biological effects.

1. Apoptosis Induction

One of the most significant biological activities of this compound is its ability to induce apoptosis in cancer cells. Research indicates that derivatives of this compound demonstrate potent apoptosis-inducing effects. For instance, a study reported that certain derivatives exhibited an effective concentration (EC50) value of 0.08 µM in T47D breast cancer cells, suggesting a strong potential for therapeutic application against cancer .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

3. Enzyme Inhibition

The hydrazone structure allows for interaction with specific enzymes, potentially inhibiting their activity. This characteristic can be exploited in drug design, particularly in the development of enzyme inhibitors that target pathways involved in disease processes.

The mechanism by which this compound induces apoptosis and exhibits antimicrobial activity involves its interaction with cellular components such as proteins and nucleic acids. The formation of stable complexes with metal ions may disrupt normal cellular functions, leading to programmed cell death or inhibition of microbial growth.

Case Studies

Several studies have focused on the biological activities of hydrazone derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .

- Conduct reactions involving toxic intermediates (e.g., hydrazine derivatives) in a fume hood or glovebox to minimize inhalation risks .

- Store the compound at -20°C for long-term stability, as degradation products may form at higher temperatures .

- Dispose of waste via certified hazardous waste handlers to comply with environmental regulations .

Q. How is this hydrazone derivative typically synthesized, and what reaction conditions optimize yield?

- Methodological Answer :

- Synthesis : Condensation of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 4-fluorophenylhydrazine in ethanol under reflux (70–80°C) for 6–8 hours .

- Optimization :

- Use a 1:1.2 molar ratio of aldehyde to hydrazine to account for volatility losses.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Purify via recrystallization from ethanol/water (yield: ~65–75%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm hydrazone formation via disappearance of aldehyde proton (~9.8 ppm) and appearance of imine (C=N) signals at ~8.5–9.0 ppm .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 291.2 .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data (e.g., unexpected NOESY correlations)?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G**) to optimize geometry and simulate NMR spectra. Compare computed chemical shifts with experimental data to identify conformational isomers .

- Use molecular docking to assess interactions with biological targets (e.g., enzymes), explaining discrepancies in activity assays .

Q. What strategies address low reproducibility in biological activity assays for this compound?

- Methodological Answer :

- Controlled Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers .

- Dose-Response Curves : Use a minimum of three biological replicates and normalize to positive/negative controls (e.g., cisplatin for cytotoxicity) .

- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with assay results .

Q. How does the electronic nature of the 4-fluorophenyl group influence the compound’s reactivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : The fluorine atom’s electron-withdrawing effect directs electrophiles to the meta position. Verify regioselectivity via HPLC-MS after nitration or halogenation .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to extend conjugation; monitor by UV-vis for π-system changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.